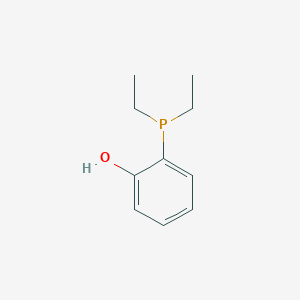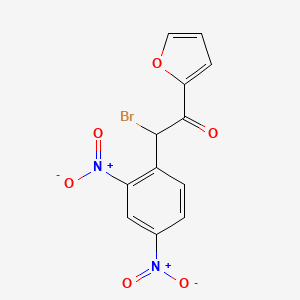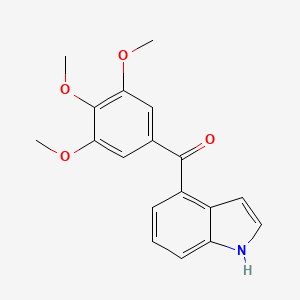![molecular formula C12H16N2 B12544315 4-[tert-Butyl(methyl)amino]benzonitrile CAS No. 668467-76-3](/img/structure/B12544315.png)
4-[tert-Butyl(methyl)amino]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-[tert-Butyl(méthyl)amino]benzonitrile est un composé organique de formule moléculaire C12H16N2. Il s'agit d'un dérivé du benzonitrile, où le cycle aromatique est substitué par un groupe tert-butyl(méthyl)amino.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-[tert-Butyl(méthyl)amino]benzonitrile implique généralement la réaction du 4-chlorobenzonitrile avec la tert-butyl(méthyl)amine. La réaction est effectuée en présence d'une base telle que le carbonate de potassium (K2CO3) et d'un solvant comme le diméthylformamide (DMF). Le mélange réactionnel est chauffé pour favoriser la réaction de substitution, ce qui conduit à la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de 4-[tert-Butyl(méthyl)amino]benzonitrile suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés du produit. Les paramètres réactionnels tels que la température, la pression et le temps de réaction sont soigneusement contrôlés pour obtenir une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-[tert-Butyl(méthyl)amino]benzonitrile subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) pour former les produits d'oxydation correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) pour convertir le groupe nitrile en groupe amine.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe tert-butyl(méthyl)amino peut être remplacé par d'autres nucléophiles.
Réactifs et conditions communs
Oxydation : KMnO4 en milieu acide ou basique, CrO3 dans l'acide acétique.
Réduction : LiAlH4 dans l'éther ou le tétrahydrofurane (THF).
Substitution : Carbonate de potassium (K2CO3) dans le DMF ou d'autres solvants aprotiques polaires.
Principaux produits formés
Oxydation : Acides carboxyliques ou cétones correspondants.
Réduction : Amines primaires ou secondaires.
Substitution : Divers benzonitriles substitués selon le nucléophile utilisé.
4. Applications de la recherche scientifique
Le 4-[tert-Butyl(méthyl)amino]benzonitrile a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes. Il est également utilisé dans l'étude des mécanismes réactionnels et de la cinétique.
Biologie : Étudié pour son activité biologique potentielle, notamment ses effets sur les enzymes et les voies cellulaires.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité ayant des propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action du 4-[tert-Butyl(méthyl)amino]benzonitrile implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité. Les voies impliquées peuvent inclure la transduction du signal, l'expression des gènes et les processus métaboliques. Le mécanisme exact dépend de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
4-[tert-Butyl(methyl)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[tert-Butyl(methyl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
4-tert-Butylbenzonitrile : Structure similaire mais dépourvue du groupe méthylamino.
4-Aminobenzonitrile : Contient un groupe amino au lieu du groupe tert-butyl(méthyl)amino.
Benzoate de tert-butyl 4-(aminométhyl) : Contient un groupe ester au lieu du groupe nitrile.
Unicité
Le 4-[tert-Butyl(méthyl)amino]benzonitrile est unique en raison de la présence à la fois des groupes tert-butyle et méthylamino, qui confèrent des propriétés chimiques et une réactivité spécifiques. Cela en fait un composé précieux pour diverses applications, en particulier dans la synthèse de molécules organiques complexes et l'étude des mécanismes réactionnels.
Propriétés
Numéro CAS |
668467-76-3 |
|---|---|
Formule moléculaire |
C12H16N2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
4-[tert-butyl(methyl)amino]benzonitrile |
InChI |
InChI=1S/C12H16N2/c1-12(2,3)14(4)11-7-5-10(9-13)6-8-11/h5-8H,1-4H3 |
Clé InChI |
HOFRKSAVRGIYJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(C)C1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl-](/img/structure/B12544235.png)
![Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]-](/img/structure/B12544236.png)
![3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B12544237.png)
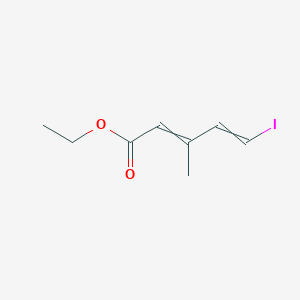

![2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline](/img/structure/B12544271.png)
![10H-Phenoxazine, 10-[[4-(2-hydroxyethyl)-1-piperazinyl]acetyl]-](/img/structure/B12544273.png)
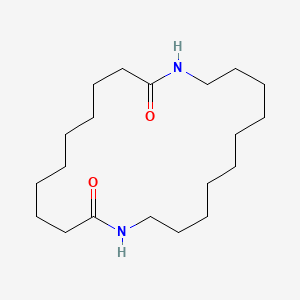
![Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]-](/img/structure/B12544290.png)
